Anirolac
Description
Contextualization within Pharmaceutical Research
Anirolac is a nonsteroidal anti-inflammatory drug (NSAID) that was investigated for its analgesic properties. nih.gov As part of the broader class of NSAIDs, its mechanism of action is understood to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923). Prostaglandins are key mediators of inflammation, pain, and fever. The research into this compound placed it within the extensive efforts of pharmaceutical science to develop effective and safe treatments for pain and inflammation.
The clinical investigation of this compound focused on its potential as an analgesic, particularly for postpartum uterine pain. nih.gov This area of research is significant as it seeks to provide effective pain relief to a specific patient population, often requiring medications with a favorable safety profile for both the mother and, if breastfeeding, the infant. The study of new NSAIDs like this compound was driven by the need for alternatives to existing pain medications, potentially offering improved efficacy, a different side-effect profile, or better patient tolerance.
Historical Perspective of this compound Investigations
The most prominent investigation into this compound appears to be a clinical trial conducted in 1987. nih.govsemanticscholar.org This study was a significant step in evaluating the clinical potential of this compound.
Key Historical Research Findings:
A double-blind, parallel, randomized, and stratified clinical trial was conducted to assess the relative efficacy, safety, and time course of analgesia of this compound. nih.gov The study involved 120 hospitalized women experiencing moderate to severe postpartum uterine pain. nih.gov
The trial compared single oral doses of this compound (50 mg and 100 mg) with naproxen (B1676952) sodium (550 mg) and a placebo. nih.gov The results indicated that both 50 mg and 100 mg doses of this compound provided analgesia equivalent to 550 mg of naproxen sodium for postpartum uterine pain. nih.gov
The analgesic effects of both doses of this compound and naproxen were significantly stronger than placebo from the first hour of assessment onwards. nih.gov The highest summed analgesic ratings were observed with the 100 mg dose of this compound and naproxen. nih.gov
| Treatment Group | Key Efficacy Finding | Statistical Significance (vs. Placebo) |
| This compound (100 mg) | Highest summed analgesic ratings | P ≤ 0.001 |
| Naproxen Sodium (550 mg) | Highest summed analgesic ratings | P ≤ 0.001 |
| This compound (50 mg) | Significant analgesia | P ≤ 0.005 |
Current Research Gaps and Future Directions for this compound Studies
Following the 1987 clinical trial, there is a notable absence of publicly available research on this compound. This suggests that its development may have been discontinued. The reasons for this are not documented in the available literature.
Identified Research Gaps:
Limited Clinical Data: The primary available data is from a single study focused on a specific type of pain. nih.gov There is a lack of broader clinical trial data in other populations or for other indications.
Pharmacokinetic and Pharmacodynamic Profile: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its specific interactions with COX isoenzymes, is not readily available.
Long-Term Safety Data: The 1987 study assessed safety after a single dose, but there is no information on the long-term safety profile of this compound. nih.gov
Synthesis and Chemical Properties: While it is known to be a pyrrole (B145914) derivative, detailed information on its synthesis and chemical properties is scarce in the public domain. nih.gov
Potential Future Research Directions (Hypothetical):
Given the apparent halt in its development, any future research on this compound would need to start from a foundational level.
Re-evaluation of Efficacy: Modern clinical trials could be designed to re-evaluate its efficacy for various types of pain, comparing it with current standard-of-care analgesics.
Comprehensive Safety Profiling: In-depth preclinical and clinical studies would be necessary to establish a comprehensive safety profile, including cardiovascular and gastrointestinal risks, which are common concerns with NSAIDs.
Mechanism of Action Studies: Detailed biochemical assays could elucidate its specific inhibitory activity against COX-1 and COX-2, which would help in predicting its potential for therapeutic benefits versus adverse effects.
Formulation Development: Research into different formulations could explore options for various routes of administration and controlled-release preparations to optimize its therapeutic window.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOZYYOUKGGSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867239 | |
| Record name | 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66635-85-6 | |
| Record name | Anirolac [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANIROLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9B9E35WUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Spectrum and Mechanistic Investigations of Anirolac
Anti-inflammatory Activity: Mechanisms of Action
The anti-inflammatory effects of Anirolac, consistent with other NSAIDs, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. uni.luguidetopharmacology.orggoogle.com These enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), play a crucial role in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. guidetopharmacology.orggoogleapis.com Prostaglandins are lipid compounds that act as key mediators in inflammatory responses, contributing to pain, swelling, and fever. By inhibiting COX activity, this compound reduces the production of these pro-inflammatory prostaglandins, thereby mitigating the inflammatory cascade. guidetopharmacology.orggoogleapis.com
Elucidation of Molecular Targets and Signaling Pathways
While the primary molecular target for this compound's anti-inflammatory activity is the cyclooxygenase enzyme, detailed research specifically elucidating additional molecular targets and signaling pathways for this compound beyond COX inhibition is not extensively delineated in the available literature. In the broader context of anti-inflammatory agents, various signaling pathways are known to be modulated, including the NF-κB signaling pathway, MAPK signaling pathway, PI3K/AKT pathway, and TLR4 pathway. googleapis.comwikipedia.orgctdbase.orggoogle.com These pathways are involved in the regulation of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). googleapis.comctdbase.org However, direct evidence linking this compound to the specific modulation of these pathways beyond its general NSAID mechanism of COX inhibition is not explicitly provided.
Comparative Mechanistic Studies with Nonsteroidal Anti-inflammatory Agents (NSAIDs)
This compound has been evaluated in comparative studies, demonstrating analgesic efficacy comparable to that of naproxen (B1676952), another well-established NSAID, in the suppression of moderate or severe postpartum uterine pain. uni.lumims.com Naproxen, like many NSAIDs, is known to exert its effects through non-selective inhibition of cyclooxygenase (COX) enzymes. uni.lugoogleapis.com This suggests that this compound operates through a similar fundamental mechanism of action, characteristic of the propionic acid class of NSAIDs. wikipedia.org
Other NSAIDs, such as ibuprofen, ketorolac, diclofenac, meloxicam, ketoprofen, and flunixin, also primarily achieve their anti-inflammatory and analgesic effects through COX inhibition. guidetopharmacology.orggoogleapis.com While these agents share the common mechanism of COX inhibition, their specific affinities for COX-1 versus COX-2, pharmacokinetic profiles, and clinical applications can vary. The comparative studies on this compound primarily focus on its efficacy relative to other NSAIDs rather than a detailed differential mechanistic analysis at a molecular level beyond the general COX inhibition.
Analgesic Activity: Mechanistic Principles
This compound exhibits significant analgesic activity. uni.lumims.com Its pain-relieving properties are intrinsically linked to its anti-inflammatory mechanism, primarily through the inhibition of cyclooxygenase enzymes. uni.luguidetopharmacology.org By reducing the synthesis of prostaglandins, this compound diminishes the sensitization of nociceptors, which are sensory receptors responsible for detecting noxious stimuli and initiating pain signals. guidetopharmacology.org This reduction in prostaglandin-mediated sensitization contributes to its effectiveness in alleviating pain, particularly inflammatory pain.
Investigation of Pain Pathway Modulation
The modulation of pain pathways by this compound, as an NSAID, primarily involves the reduction of peripheral sensitization caused by inflammatory mediators. Pain signals are transmitted via afferent pathways to the central nervous system (CNS), where they undergo modulation before perception. Descending pain-modulating pathways, originating from brain regions such as the periaqueductal gray (PAG) and rostral ventral medulla (RVM), can inhibit nociceptive transmission at the spinal dorsal horn. While NSAIDs like this compound are understood to influence pain perception, specific detailed investigations into how this compound directly modulates these complex central pain pathways, beyond the general reduction of prostaglandin-mediated pain, are not explicitly available in the provided literature.
Role of Central and Peripheral Mechanisms in Analgesia
The analgesic effects of NSAIDs, including this compound, are understood to involve both peripheral and potentially central mechanisms. Peripherally, this compound acts at the site of inflammation or injury by inhibiting COX enzymes, thereby reducing the production of prostaglandins that sensitize peripheral nociceptors and contribute to inflammatory pain. This local action at the periphery is a key component of its analgesic efficacy.
Centrally, while the primary analgesic mechanism of NSAIDs is often attributed to peripheral effects, the inhibition of prostaglandin (B15479496) synthesis can also occur within the central nervous system. Prostaglandins in the brain and spinal cord can contribute to central sensitization and pain processing. Therefore, by inhibiting COX centrally, this compound may also contribute to analgesia through central mechanisms, although the extent and specific pathways for this compound's central analgesic effects are not detailed in the provided information. The clinical trial demonstrating this compound's efficacy in postpartum uterine pain suggests a significant peripheral component to its analgesic action, as this type of pain often has a strong inflammatory basis. uni.lumims.com
Anti-proliferative Activity: Cellular and Molecular Basis
Based on the available information, there is no specific research or detailed findings regarding the anti-proliferative activity of this compound. While some compounds have demonstrated anti-proliferative effects through various cellular and molecular mechanisms, such as cell cycle inhibition, induction of apoptosis, and modulation of signaling pathways like PI3K/AKT and MAPK, these findings are not attributed to this compound in the provided search results. Therefore, a cellular and molecular basis for anti-proliferative activity for this compound cannot be established from the current literature.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not consistently available; also known as RS37326. |
| Naproxen | 156391 uni.lugoogleapis.comwikipedia.org |
Table 1: Comparative Analgesic Efficacy of this compound and Naproxen in Postpartum Uterine Pain
| Treatment Group | Analgesia Scores (Summed over Placebo, p-value) |
| This compound 100 mg | Significantly higher (p ≤ 0.001) |
| Naproxen 550 mg | Significantly higher (p ≤ 0.001) |
| This compound 50 mg | Significantly higher (p ≤ 0.005) |
| Placebo | Baseline |
Note: Data derived from a stratified, randomized, parallel, double-blind trial where patients rated pain intensity and relief over 6 hours.
Effects on Cell Growth and Division Pathways
This compound has been identified in patent literature as a compound potentially applicable in the treatment of hyperproliferative conditions and various cancers. However, detailed research findings specifically elucidating this compound's direct effects on discrete cell growth and division pathways, such as its modulation of specific cyclin-dependent kinases (CDKs), cyclins, or key signaling cascades like the MAPK/ERK, PI3K/AKT, or JAK/STAT pathways, are not comprehensively available in the provided search results.
Research on Therapeutic Potential in Proliferative Disorders
In the context of proliferative disorders, this compound is broadly mentioned in patent applications for its potential utility in treating conditions characterized by abnormal cell proliferation, including certain types of cancer. For instance, it is listed among compounds that could be used in the treatment of Ikb-ζ-dependent tumors, such as the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). Despite these mentions, specific detailed research findings, experimental data, or clinical trial outcomes directly demonstrating this compound's therapeutic potential or its precise mechanisms of action in these proliferative disorders are not detailed in the available information.
Immunomodulatory Properties: Underlying Mechanisms
This compound is categorized as an anti-inflammatory drug and an immunomodulatory agent. The anti-inflammatory actions of NSAIDs typically involve the reduction of inflammatory mediators. However, the specific underlying mechanisms responsible for this compound's immunomodulatory properties, such as its direct influence on immune cell signaling pathways, cytokine production, or the activity of specific immune cell populations, are not explicitly detailed in the provided research findings.
Modulation of Immune Cell Function and Pathways
While this compound is recognized for its anti-inflammatory and immunomodulatory characteristics, detailed research findings on how it specifically modulates immune cell function or interacts with distinct immune pathways are not extensively documented in the available literature. This includes a lack of specific data regarding its effects on immune cell proliferation, differentiation, activation states, or its involvement in immune checkpoint pathways.
Structure Activity Relationship Sar Studies of Anirolac and Analogues
Core Pyrrolizine Ring System Modifications and Their Bioactivity Implications
The pyrrolizine nucleus is a bicyclic ring system composed of a pyrrole (B145914) ring fused to a pyrrolidine (B122466) ring. This core scaffold is prevalent in numerous natural and synthetic compounds exhibiting diverse biological activities, including anti-inflammatory properties.
Substituent Effects on Pharmacological Efficacy (e.g., 4-methoxybenzoyl and carboxylic acid groups)
Anirolac's chemical structure, 5-(4-methoxybenzoyl)-2,3-dihydropyrrolizin-1-carboxylic acid, explicitly features a 4-methoxybenzoyl group and a carboxylic acid group as key substituents google.comgoogleapis.com. The nature and positioning of these substituents are fundamental to the compound's pharmacological efficacy.
Stereochemical Influence on Biological Activity
Stereochemistry, particularly the spatial arrangement of atoms, profoundly influences the biological activity of many pharmaceutical compounds.
Many pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Biological systems, including enzymes, receptors, and other binding molecules, are inherently chiral and can recognize enantiomers as distinct molecular entities. This differential recognition often leads to disparities in pharmacological responses, where one enantiomer may be significantly more active, less active, or even possess different activities or toxicities compared to its counterpart or the racemic mixture.
For instance, in the case of 3-Br-acivicin isomers, stereochemistry was observed to influence target binding for certain subclasses and resulted in substantial differences in antimalarial activity, suggesting a stereoselective uptake mechanism. Similarly, studies on other compounds like carvone (B1668592) demonstrate that enantiomers can elicit entirely different sensory perceptions (e.g., minty vs. caraway smell for R- and S-carvone, respectively). Enantioselective binding to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP), can also lead to different pharmacokinetic profiles for enantiomers, affecting their distribution and clearance within the body. While specific data detailing enantiomeric differences for this compound were not explicitly identified, the general principle of stereoselectivity underscores the potential for its enantiomers (if chiral centers exist) to exhibit distinct biological profiles.
To illustrate the concept of enantiomeric differences in biological activity, a hypothetical data table for a chiral compound might look like this:
| Compound | Enantiomer | Activity (IC50) | Target Binding Affinity (Kd) |
| Chiral Drug X | (R)-X | 10 nM | 50 nM |
| Chiral Drug X | (S)-X | 1000 nM | 5000 nM |
Note: In a real interactive data table, users could filter by compound, activity type, or sort by potency.
Conformational analysis explores the various spatial arrangements (conformers) a molecule can adopt, and the conformation-activity relationship (CAR) specifically examines how these dynamic conformational changes relate to biological function. It is well-established that a molecule's bioactive conformation—the specific three-dimensional shape it adopts to be recognized by a receptor and elicit a biological response—is often not its lowest energy conformation in solution. Indeed, studies show that over 60% of ligands may not bind in a local minimum conformation, and significant conformational rearrangements can occur upon binding without severely penalizing binding tightness.
Computational methods, such as molecular modeling, are crucial for predicting bioactive conformers and understanding the conformational landscape of flexible molecules. These analyses complement traditional SAR by revealing the preferred orientations and dynamic behavior that enable optimal ligand-protein interactions. For instance, in studies of ar-turmerone (B1667624) analogues, it was found that the flat structure of the aromatic portion was more critical for activity than its electronic nature. Furthermore, restricting the single bond rotation between a specific carbon (C-6) and the aromatic ring, or increasing the size of an alkyl group at C-6, enhanced activity, suggesting that an orthogonal arrangement between the aromatic ring and the side chain constitutes the effective bioactive conformation. While specific conformational analysis data for this compound was not detailed in the provided information, the principles of CAR are universally applicable to understanding how the flexibility and preferred conformations of this compound might dictate its binding to biological targets.
Metabolism and Pharmacokinetic Research Aspects
Identification and Characterization of Anirolac Metabolites
The existence of this compound metabolites is recognized in the pharmaceutical research landscape, particularly in the context of developing reference standards for impurities and metabolites nih.gov. These reference standards are essential for various pharmaceutical research activities, including product development, quality control (QC), method validation, and stability studies nih.gov. They are also utilized for identifying unknown impurities and evaluating genotoxic potential nih.gov. However, specific detailed information regarding the chemical structures or comprehensive characterization data of individual this compound metabolites is not extensively detailed in the publicly available search results.
Elucidation of Metabolic Pathways and Associated Enzymology
Drug metabolism, also known as biotransformation, involves the chemical conversion of a drug within the body into one or more metabolites, typically through enzymatic processes. The primary site for drug-metabolizing enzymes is the liver, though other tissues such as the kidney, lung, small intestine, and skin also contain these enzymes. Metabolic pathways can be categorized as anabolic (building up molecules, requiring energy) or catabolic (breaking down molecules, releasing energy). Enzymes, often proteins, are vital catalysts that control these pathways by converting reactants into products.
While this compound is identified as a nonsteroidal anti-inflammatory drug (NSAID), known to inhibit cyclooxygenase (COX) activity, this describes its mechanism of action rather than its metabolic breakdown. Specific details on the precise metabolic pathways this compound undergoes or the particular enzymes (e.g., specific cytochrome P450 (CYP) isozymes or UDP-glucuronosyltransferases (UGTs)) responsible for its biotransformation are not explicitly detailed in the provided search results. General phase I reactions often include N- and O-dealkylation, hydroxylation, and oxidation, while phase II reactions, such as glucuronidation, are key detoxification pathways.
Research on Excretion Pathways and Clearance Mechanisms
Drugs and their metabolites are eliminated from the body through various processes, primarily excretion and biotransformation. Excretion refers to the removal of the intact, non-volatile drug from the body. The kidneys play a major role in the excretion of unchanged drugs and their metabolites, primarily through renal clearance. Renal excretion is a complex process involving three main mechanisms: glomerular filtration, active tubular secretion, and tubular reabsorption. Other pathways of excretion include bile (via the liver), sweat, saliva, and milk. Volatile drugs, such as alcohol, can be excreted via the lungs.
Pharmacokinetic studies are conducted to investigate these elimination pathways and determine clearance rates. For example, studies in various animal species (e.g., rat, dog, monkey) and humans are often performed to assess kidney excretion as an elimination pathway. The prediction of human renal clearance from preclinical species is a common research area, with methods focusing on direct correlations and allometry, often with corrections for species differences in plasma protein binding. While these general principles of excretion and clearance mechanisms are well-documented and apply to drug development, specific detailed research findings on this compound's clearance rates or its predominant excretion pathways are not explicitly provided in the public search results.
Advanced Analytical and Characterization Methodologies for Anirolac
Chromatographic Methods for Purity and Impurity Profiling
Research on Impurity Reference Standards and Genotoxic Potential Evaluation
Research involving Anirolac heavily relies on the meticulous development and application of impurity reference standards and the comprehensive evaluation of genotoxic potential.
Impurity Reference Standards High-quality this compound reference standards are indispensable for various stages of pharmaceutical research and development nih.gov. These standards encompass both pharmacopeial and non-pharmacopeial this compound impurities, metabolites, stable isotope products, and nitrosamines nih.gov. Their application is critical for product development, regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), stringent quality control (QC) processes, method validation, and stability studies nih.gov. Furthermore, these impurity reference standards play a vital role in the identification of unknown impurities within this compound formulations nih.gov.
Suppliers of these standards ensure they are meticulously characterized and accompanied by comprehensive Certificates of Analysis (COA) and analytical data that adhere to regulatory guidelines nih.gov. The characterization of these impurity compounds often involves a suite of advanced analytical techniques to confirm their structure and purity.
Table 1: Analytical Techniques for Impurity Characterization
| Analytical Technique | Application in Impurity Characterization |
| Mass Spectrometry (MASS/LCMS) | Molecular weight determination, structural elucidation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, purity assessment |
| Infrared (IR) Spectroscopy | Identification of functional groups, structural confirmation |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, retention time matching (RRT) |
| Gas Chromatography (GC) | Purity assessment, volatile impurity analysis |
| Ultraviolet (UV) Spectroscopy | Quantification, detection of chromophores |
Genotoxic Potential Evaluation The this compound impurity reference standards are also instrumental in evaluating the genotoxic potential of the compound and its related substances nih.gov. Genotoxicity assessment is a fundamental component of toxicological analysis, aiming to exclude the possible mutagenic and carcinogenic effects of a substance on genetic material.
Methodologies for genotoxic potential evaluation typically include in vitro mammalian cell micronucleus tests. These tests involve treating cell cultures with varying concentrations of the substance and subsequently analyzing parameters such as cytotoxicity, cytostasis, apoptosis, and the frequency of micronuclei (MNi). Regulatory guidelines, such as OECD guideline n°487, recommend that genotoxicity testing proceed only if the treated cell population maintains a cell viability and proliferation of at least 45 ± 5% when compared to concurrent negative control cultures. Beyond in vitro studies, in vivo rodent micronucleus assays are also employed to assess genotoxic potential.
Other Advanced Analytical Techniques Applied to this compound Research
Beyond impurity profiling and genotoxicity assessment, a range of other advanced analytical techniques are applied to the comprehensive research and characterization of this compound. These methodologies are crucial for confirming the identity, purity, and structural integrity of this compound throughout its research and development lifecycle.
This compound itself is utilized as a fully characterized chemical compound, serving as a reference standard for active pharmaceutical ingredients (APIs). Its application extends to analytical method development (AMD), method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development.
Key advanced analytical techniques frequently employed in this compound research include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is vital for detailed structural elucidation, providing information on the arrangement of atoms within the this compound molecule.
Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC MS/MS) with triple quadrupole detectors (TQXS) are used for molecular weight determination, identification of compounds, and trace analysis.
X-ray Crystallography: This technique provides definitive three-dimensional structural information of crystalline compounds. While a specific direct application to this compound's primary structure was not detailed, X-ray studies have been used to confirm the structure of related compounds derived from this compound's core pyrrolizine structure, indicating its potential applicability for this compound itself.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are fundamental for separation, identification, and quantification of this compound and its related substances, ensuring high purity and quality.
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These spectroscopic methods are used for functional group identification and quantitative analysis, respectively, aiding in the characterization and quality control of this compound.
These advanced analytical techniques collectively provide a robust framework for the thorough characterization, quality control, and safety evaluation of this compound in pharmaceutical research.
Computational and in Silico Studies of Anirolac
Computer-Aided Drug Design (CADD) Approaches for Anirolac and Derivatives
Computer-Aided Drug Design (CADD) utilizes computational methods to streamline the discovery and design of new drugs. plos.orgnih.gov These approaches are broadly categorized into structure-based and ligand-based drug design. In the context of this compound, a phenylacetic acid derivative, CADD can be instrumental in identifying novel derivatives with potentially improved efficacy or a better safety profile. researchgate.netnih.gov
The process often begins with the known structure of this compound as a lead compound. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can correlate the structural features of this compound and related molecules with their anti-inflammatory activity. nih.gov By building a mathematical model, researchers can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and further testing. mdpi.com For instance, modifications to the pyrrole (B145914) and anisole (B1667542) moieties of the this compound structure could be explored virtually to assess their potential impact on cyclooxygenase (COX) enzyme inhibition.
Structure-based drug design, on the other hand, would rely on the three-dimensional structure of this compound's biological target, primarily the COX enzymes (COX-1 and COX-2). By modeling how this compound fits into the active site of these enzymes, researchers can design derivatives that enhance these interactions, potentially leading to higher potency or selectivity. nih.gov Bioisosteric replacement, a common CADD strategy, could be used to design this compound derivatives where certain functional groups are replaced with others that have similar physical or chemical properties, aiming to improve the drug's pharmacokinetic profile while maintaining its therapeutic effect. japsonline.comresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand the therapeutic action of this compound at an atomic level, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. nih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (e.g., COX-2 enzyme) to form a stable complex. mdpi.com This method scores different binding poses based on their estimated binding affinity, helping to identify the most likely interaction mode. nih.gov
For this compound, docking studies would involve placing the molecule into the binding site of the COX enzyme. The analysis would focus on key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the enzyme. nih.gov For example, the carboxylic acid group of this compound is expected to form crucial hydrogen bonds within the active site, a common feature for many NSAIDs.
Following docking, molecular dynamics simulations can be employed to study the stability of the this compound-COX complex over time. nih.gov MD simulations provide a dynamic view of the molecular interactions, showing how the ligand and protein move and flex in a simulated physiological environment. scirp.org This can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the enzyme upon ligand binding. nih.gov The results from these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots, offer insights into the stability of the complex and the flexibility of different parts of the protein, respectively. scirp.org
Table 1: Key Concepts in Molecular Docking and Dynamics of this compound
| Computational Technique | Purpose | Key Information Gained for this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of this compound to its target enzyme (e.g., COX-2). | Identification of key amino acid interactions, binding energy scores, and preferred binding pose. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the this compound-enzyme complex over time. | Assessment of binding stability, conformational changes, and flexibility of the ligand-receptor system. |
Quantum Chemical Calculations (e.g., DFT B3LYP) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net The B3LYP functional is a popular hybrid functional that provides a good balance between accuracy and computational cost for organic molecules like this compound. scirp.orgresearchgate.netexplorationpub.com These calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound.
By performing DFT calculations, one can determine various molecular properties of this compound, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive.
The MEP map visually represents the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, highlighting these as sites for electrophilic attack or hydrogen bonding. These theoretical calculations are valuable for understanding the molecule's intrinsic properties that govern its interactions with biological targets. researchgate.net
Table 2: Predicted Electronic Properties of this compound via DFT
| Property | Significance |
|---|---|
| HOMO Energy | Relates to the ability to donate an electron. |
| LUMO Energy | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Shows charge distribution and predicts sites for intermolecular interactions. |
Predictive Modeling of Pharmacological Activities and ADMET Properties
In addition to predicting therapeutic activity, computational models are crucial for assessing the drug-likeness and safety profile of a compound. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Early prediction of ADMET properties can significantly reduce the rate of late-stage failures in drug development. cda-amc.canih.gov
Various in silico tools and machine learning models can predict the ADMET profile of this compound. mdpi.combiorxiv.org For instance, models can estimate its oral bioavailability, intestinal absorption, ability to cross the blood-brain barrier, and potential for inhibiting key metabolic enzymes like Cytochrome P450. nih.gov Lipinski's Rule of Five is a commonly used guideline to evaluate drug-likeness based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
Predictive toxicology models can also screen for potential adverse effects, such as hepatotoxicity or cardiotoxicity. nih.gov By inputting the structure of this compound into these predictive platforms, researchers can obtain a comprehensive in silico assessment of its likely behavior in the body. This information is vital for guiding the design of new derivatives with improved pharmacokinetic profiles and reduced toxicity risks. mdpi.com
Table 3: Common In Silico ADMET Predictions for this compound
| ADMET Parameter | Predicted Property | Importance in Drug Development |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts how well the drug is absorbed from the gut. |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if the drug is likely to enter the central nervous system. |
| Metabolism | CYP450 Enzyme Inhibition | Predicts potential for drug-drug interactions. |
| Excretion | Clearance | Estimates how quickly the drug is removed from the body. |
| Toxicity | hERG Inhibition, Hepatotoxicity | Screens for potential cardiac and liver toxicity. |
Pre Clinical Research Models and in Vitro / in Vivo Investigations
In Vitro Cellular and Biochemical Assays for Biological Activity
In vitro assays provide insights into the molecular and cellular interactions of a compound, helping to elucidate its biological activity at a fundamental level.
Anirolac has been identified as a cyclooxygenase (COX) inhibitor. google.com The inhibition of COX enzymes is a well-established mechanism for the anti-inflammatory action of NSAIDs, as these enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation. Beyond COX inhibition, this compound has also been shown to inhibit platelet aggregation in vitro. google.com While general anti-inflammatory in vitro assays often involve evaluating the modulation of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8), or the increase of anti-inflammatory cytokines like interleukin-10 (IL-10) or interleukin-13 (IL-13) in cellular models like lipopolysaccharide (LPS)-stimulated macrophages, specific detailed data on this compound's cytokine modulation profiles were not available in the examined literature.
While this compound exhibits analgesic activity, specific in vitro assays detailing its precise interactions with known analgesic pathways were not extensively reported in the provided research. Analgesic pathway assays typically investigate a compound's influence on various pain transmission mediators and receptors, such as those involved in glutamate (B1630785) or GABAergic signaling, to understand the underlying mechanisms of pain relief.
This compound has been referenced in patent literature as having anti-proliferative potential. However, detailed in vitro research findings, including specific data on cell viability, induction of apoptosis, or cell cycle arrest in various cell lines, were not identified in the provided scientific literature. Anti-proliferative assays commonly employ methods to quantify DNA replication, assess cell metabolic activity, or analyze cell cycle progression to determine a compound's impact on cell growth and survival.
In Vivo Animal Models for Efficacy and Mechanistic Studies
In vivo animal models are indispensable for evaluating the efficacy of drug candidates in a complex biological system and for studying their mechanistic effects within a living organism. This compound has been tested in animal models to confirm its analgesic and anti-inflammatory properties. google.com
This compound has demonstrated significant analgesic activity in mice. ctdbase.org Its efficacy has been specifically investigated in established pain models, such as those mimicking postpartum uterine pain and episiotomy pain. docking.org Studies have shown that this compound can provide pain relief comparable to that of naproxen (B1676952) in suppressing moderate or severe postpartum uterine pain.
A study evaluating this compound for postpartum uterine pain reported that this compound induced significantly higher analgesia scores compared to placebo within 6 hours, particularly at a 100 mg dose. The compound consistently demonstrated a stronger analgesic effect than placebo across all assessment points in this model.
Table 1: Analgesic Efficacy of this compound in Postpartum Uterine Pain Model (Comparative to Placebo)
| Treatment Group | Observed Effect (Within 6 hours) | Relative Analgesic Effect |
| This compound (100 mg) | Significantly higher analgesia scores | Stronger than placebo |
| Placebo | Lower analgesia scores | Baseline |
Note: Specific quantitative scores (e.g., mean pain reduction scores) were not available in the provided snippets, but the qualitative finding of "significantly higher analgesia scores" and "stronger analgesic effect" is reported.
This compound has been studied for its capacity to mitigate inflammation in various animal models. ctdbase.org As an NSAID, its anti-inflammatory actions are expected to be mediated through pathways involving prostaglandin (B15479496) synthesis inhibition. Common in vivo inflammation models used in pre-clinical research include carrageenan-induced edema, complete Freund's adjuvant (CFA)-induced inflammation, and lipopolysaccharide (LPS)-induced inflammation models, which are used to assess the reduction of swelling, leukocyte infiltration, and pro-inflammatory mediator release. While this compound is recognized as an anti-inflammatory agent and has been included in lists of such compounds in the context of in vivo models, detailed experimental data specifically outlining this compound's performance (e.g., percentage inhibition of edema, reduction in inflammatory markers) in these inflammation models were not explicitly provided in the search results.
Model Systems for Immunomodulatory Effects
Despite this compound being categorized as an anti-inflammatory agent and, in some broader contexts, listed among compounds with potential immunomodulatory activity google.comgoogle.comgoogleapis.comgoogle.com.pggoogle.comgoogle.com, explicit studies detailing its specific immunomodulatory effects using defined in vitro or in vivo model systems were not found in the search results. Research on this compound has predominantly focused on its anti-inflammatory and analgesic efficacy in animal models, such as its ability to reduce inflammation and pain google.comgoogleapis.comresearchgate.netplos.org.
General preclinical research often employs various model systems to investigate immunomodulatory effects of compounds. These can include:
In Vitro Investigations:
Cell-based assays: Utilizing immune cells such as macrophages (e.g., bone marrow-derived macrophages - BMDMs), T-lymphocytes, B-lymphocytes, or dendritic cells to assess cytokine production (e.g., IL-1β, IL-6, TNF-α, IFN-γ, IL-10), cell proliferation, differentiation, or activation markers in response to the compound, often under inflammatory stimuli (e.g., LPS) researchgate.netnih.govmdpi.commdpi.comnih.govnih.govfrontiersin.orgnih.gov.
Enzyme inhibition assays: Evaluating the compound's effect on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), which can indirectly influence immune responses frontiersin.org. This compound is known to be a cyclooxygenase inhibitor googleapis.com.
In Vivo Investigations:
Animal models of inflammation or autoimmune disease: Employing rodent models (e.g., mice with induced inflammation, autoimmune encephalomyelitis - EAE, or models of colitis) to observe the compound's impact on immune cell populations, cytokine profiles in tissues, and disease progression unipd.itgoogle.complos.orgmdpi.comnih.govnih.gov.
However, specific data tables or detailed research findings directly attributing particular immunomodulatory effects to this compound within these model systems were not explicitly identified in the provided search results. The existing information primarily highlights this compound's established role as an anti-inflammatory and analgesic agent google.comgoogleapis.comresearchgate.net.
Table 1: Summary of this compound's Immunomodulatory Research Findings and Model Systems
| Research Area / Effect | In Vitro Model Systems | In Vivo Model Systems | Key Findings | Citation |
| Immunomodulatory Effects | No specific detailed studies found in search results. | No specific detailed studies found in search results. | While this compound is listed as an anti-inflammatory agent, direct research specifically detailing its immunomodulatory effects and the model systems used for these investigations are not explicitly available in the provided search results. Its primary known mechanism relates to cyclooxygenase inhibition. | google.comgoogleapis.comresearchgate.netunipd.it |
Q & A
Q. What methodologies are recommended for characterizing Anirolac's physicochemical properties?
To ensure accurate characterization, employ techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and differential scanning calorimetry (DSC) for thermal stability analysis. Density (1.33 g/cm³) and boiling point (532.6°C) should be verified using standardized protocols, as these properties are critical for reproducibility in pharmacological studies .
Q. What protocols ensure reproducibility in synthesizing this compound?
Detailed experimental procedures must include reaction conditions (e.g., temperature, catalysts), purification methods (e.g., recrystallization solvents), and spectroscopic validation (e.g., IR, mass spectrometry). Follow guidelines from authoritative journals: limit main-text synthesis details to five compounds, with extended protocols in supplementary materials. For known derivatives, cite prior literature; for novel analogs, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) .
Q. How should researchers design initial pharmacological assays for this compound's efficacy?
Utilize in vitro models (e.g., enzyme inhibition assays) to screen for target engagement, followed by in vivo dose-response studies in rodent models. Ensure blinding and randomization to reduce bias. Include positive and negative controls, and report statistical power calculations to justify sample sizes. Data should be analyzed using ANOVA with post-hoc tests, adhering to pre-specified significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How can contradictory findings in this compound's pharmacokinetic studies be systematically resolved?
Apply contradiction analysis frameworks:
- Methodological audit : Compare data collection protocols (e.g., bioavailability assays using LC-MS vs. ELISA) for consistency.
- Statistical re-evaluation : Assess whether effect sizes overlap when confidence intervals are considered.
- Contextual factors : Evaluate differences in model organisms (e.g., metabolic variations between species) or formulation stability. Document limitations in the discussion section, as per guidelines for transparent reporting .
Q. What strategies optimize experimental designs for this compound's long-term toxicity studies?
Adopt a tiered approach:
- Acute toxicity : Single-dose studies in two species (rodent and non-rodent) with histopathological endpoints.
- Chronic toxicity : 6–12 month studies with staggered dosing cohorts.
- Mechanistic assays : Include biomarkers for organ-specific damage (e.g., serum creatinine for renal toxicity). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize endpoints and justify ethical approvals .
Q. How should researchers conduct meta-analyses of this compound's clinical trial data?
Follow PRISMA guidelines:
- Search strategy : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") across PubMed, Web of Science, and EMBASE.
- Quality assessment : Apply tools like GRADE to evaluate bias risk in individual studies.
- Statistical synthesis : Use random-effects models to account for heterogeneity, and perform sensitivity analyses to identify outlier datasets. Report funnel plots to assess publication bias .
Q. What advanced statistical methods are suitable for analyzing this compound's dose-response relationships?
Implement nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For time-dependent effects, use mixed-effects models or Bayesian hierarchical frameworks. Ensure numerical precision aligns with instrument capabilities (e.g., reporting means to one decimal beyond instrument resolution) and pre-register analysis plans to avoid post hoc data dredging .
Q. How can researchers validate this compound's mechanism of action using omics approaches?
Design multi-omics studies integrating transcriptomics, proteomics, and metabolomics. Use pathway enrichment tools (e.g., KEGG, GO) to identify dysregulated networks. Validate findings with orthogonal methods (e.g., siRNA knockdown for gene targets). Store raw data in repositories like GEO or PRIDE, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Standards and Reporting
Q. What are the minimum data requirements for publishing this compound-related studies?
Include:
- Synthesis : Yields, spectroscopic data (e.g., ¹H/¹³C NMR shifts), and purity metrics.
- Pharmacology : Dose ranges, statistical tests, and effect sizes with confidence intervals.
- Ethics : Institutional review board approvals for animal/human studies. Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary materials and dataset archiving .
Q. How to ensure reproducibility in this compound research across laboratories?
- Detailed protocols : Share step-by-step methods via platforms like Protocols.io .
- Reference standards : Use commercially available this compound batches with certificates of analysis.
- Inter-lab validation : Participate in ring trials to compare results across institutions.
Document all deviations from published protocols and their potential impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
